Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Calcium Channel Blockers Neuroprotection Parkinson's Disease

Researchers seeking to explore CaV1.2 vs. CaV1.3 selectivity often face a lack of validated DHP analogs. This compound offers a distinct 3,4-difluorophenyl substituent for systematic SAR profiling. Key features: (1) Calculated logP 2.67 for formulation solubility screens; (2) Potential precursor for 18F-PET tracer development; (3) Reliable supply with batch-to-batch consistency.

Molecular Formula C15H13F2NO4
Molecular Weight 309.26 g/mol
Cat. No. B11522256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC15H13F2NO4
Molecular Weight309.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)F)F)C(=O)OC
InChIInChI=1S/C15H13F2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)13(9)8-3-4-11(16)12(17)5-8/h3-7,13,18H,1-2H3
InChIKeyPHWSVNUDGUYVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate


Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a chemical class primarily recognized for modulating L-type voltage-gated calcium channels [1]. Its structure features a 3,4-difluorophenyl substituent at the 4-position and methyl ester functionalities at the 3,5-positions, differentiating it from the 2-nitrophenyl group found in the archetypal DHP nifedipine. While DHPs are extensively used in cardiovascular research, this specific compound appears primarily as a screening compound in chemical libraries, and its distinct pharmacological or industrial differentiation remains unquantified in the accessible data.

Generic Substitution Risk Analysis


In the 1,4-DHP class, seemingly minor structural modifications, particularly to the 4-aryl substituent and ester groups, can drastically alter pharmacological profiles, including potency, subtype selectivity (e.g., CaV1.2 vs. CaV1.3), and pharmacokinetics [1]. The 3,4-difluorophenyl group present in this compound confers distinct electronic and lipophilic properties compared to the 2-nitrophenyl, 3-nitrophenyl, or 2,3-dichlorophenyl groups found in nifedipine and other common analogs [2]. Consequently, generic substitution with another DHP is not scientifically valid, as even closely related analogs can transition from antagonist to agonist activity or exhibit inverse tissue selectivity. However, direct quantitative evidence comparing this specific compound's activity profile to named comparators is currently absent from the primary literature, making selections based solely on structural class inference a high-risk procurement decision.

Quantitative Differentiator Map


CaV1.2/CaV1.3 Antagonism Profile

The diethyl 4-(2,4-difluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analog demonstrates concentration-dependent antagonism at L-type calcium channels, with measured IC50 values of 20 nM at CaV1.2 and 58 nM at CaV1.3 in a FLIPR assay, indicating moderate CaV1.2 selectivity [1]. By structural inference, the target compound, featuring a dimethyl ester and a 3,4-difluorophenyl group, is predicted to exhibit altered potency due to the meta-fluorine substitution's impact on the dihedral angle and ester group lipophilicity. However, no direct quantitative data for this compound exists in the same assay system.

Calcium Channel Blockers Neuroprotection Parkinson's Disease

Lipophilicity vs. Nifedipine

Computational data for the target compound yields a logP of 2.67 and a logD of 2.12, indicating moderate lipophilicity . This contrasts with nifedipine, which has a measured logP of 2.20 [1]. The higher calculated logP suggests the target compound may exhibit enhanced membrane permeability but potentially also higher non-specific binding.

Physicochemical Properties logP Drug Design

P-gp Interaction vs. 4-Fluorophenyl Analog

A structurally related dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analog was shown to be a superior P-gp substrate, exhibiting >3-fold increased brain uptake in P-gp blocked mice compared to controls and a favorable logD of 2.3 [1]. The target compound's 3,4-difluorophenyl modification increases the electron-withdrawing character, which is predicted to further modulate P-gp recognition based on SAR trends.

P-glycoprotein Blood-Brain Barrier PET Imaging Multidrug Resistance

Vetted Application Scenarios


L-Type Calcium Channel Probe Development

Given the compound's DHP core, it can serve as a starting point for structure-activity relationship (SAR) studies aimed at understanding the impact of meta-fluorine substitution on CaV1.2 vs. CaV1.3 selectivity. Researchers should plan head-to-head electrophysiological profiling against nifedipine and isradipine, as no such data exists for this entity [1].

Lipophilicity-Driven Formulation Studies

The calculated logP of 2.67 provides a basis for using this compound in formulation solubility screens, particularly comparing its dissolution profile against the less lipophilic nifedipine (logP 2.20). This can serve as a model for improving the oral bioavailability of DHP-based Ca channel blockers .

MDR Imaging Agent Intermediate

Based on class-level P-gp interaction data from the 4-fluorophenyl analog, this compound could be investigated as a precursor for developing 18F-labeled PET tracers for imaging P-gp dysfunction at the blood-brain barrier, once its own P-gp substrate profile is experimentally validated [2].

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